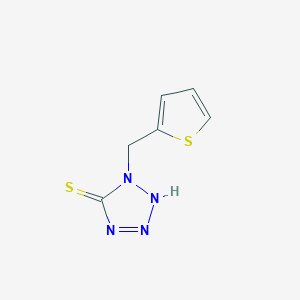
5-Mercapto-1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring and the tetrazole moiety endows the compound with unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Industrial Chemistry: The compound serves as a precursor for the synthesis of various heterocyclic compounds with industrial applications.
Wirkmechanismus
Target of action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of action
The mode of action of thiophene derivatives can vary widely depending on the specific compound and its biological targets. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . .
Action environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound . .
Vorbereitungsmethoden
The synthesis of 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carbaldehyde and sodium azide.
Formation of Intermediate: Thiophene-2-carbaldehyde reacts with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the tetrazole ring.
Thiol Addition: Finally, a thiol group is introduced to the tetrazole ring, resulting in the formation of 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Cycloaddition: The tetrazole moiety can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring but differ in their functional groups.
Tetrazole Derivatives: Compounds like 5-aminotetrazole and 5-phenyltetrazole share the tetrazole ring but differ in their substituents.
The uniqueness of 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol lies in the combination of the thiophene and tetrazole moieties, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
1-(thiophen-2-ylmethyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S2/c11-6-7-8-9-10(6)4-5-2-1-3-12-5/h1-3H,4H2,(H,7,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUWTEKMYZRDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=S)N=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate](/img/structure/B2533407.png)
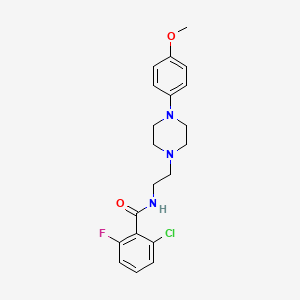
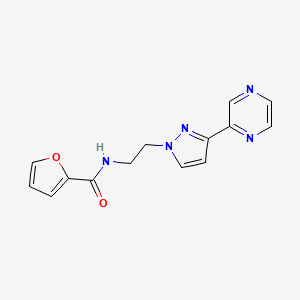
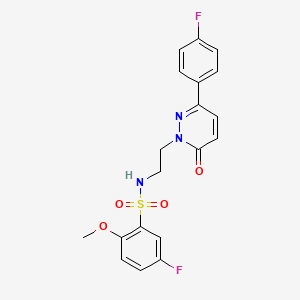
![4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride](/img/structure/B2533416.png)
![(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE](/img/structure/B2533417.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2533420.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2533421.png)
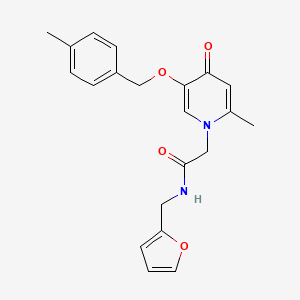


![N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2533427.png)
![N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide](/img/structure/B2533428.png)
